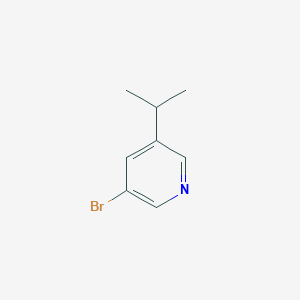

3-Bromo-5-isopropylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHRRNLHWWFNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 5 Isopropylpyridine

Regioselective Synthesis of 3-Bromo-5-isopropylpyridine

Achieving the desired 3,5-substitution pattern on the pyridine (B92270) scaffold is a primary challenge. The regiochemical outcome is highly dependent on the order of substituent introduction and the methodologies employed.

Alkylation Approaches for Introduction of the Isopropyl Moiety

Introducing an isopropyl group onto a pyridine ring can be challenging due to the ring's low reactivity towards standard Friedel-Crafts alkylation. More advanced methods are required.

One potential strategy involves the vicarious nucleophilic substitution (VNS) of a nitropyridine precursor. However, studies on the alkylation of nitropyridines have shown that while methyl and primary alkyl groups can be introduced, the reaction with a secondary carbanion from isopropyl phenyl sulfone on 3-nitropyridine (B142982) may fail to produce the alkylated product, instead forming a stable Meisenheimer-type adduct. acs.orgresearchgate.net This is attributed to steric hindrance where the bulky isopropyl group collides with the adjacent nitro group, preventing the necessary elimination step. acs.org

A more viable approach is the radical monoalkylation of N-methoxypyridinium salts. This method proceeds under neutral conditions and demonstrates high reactivity. For instance, the reaction of an N-methoxypyridinium salt with isopropyl iodide in the presence of triethylborane (B153662) can yield the corresponding isopropylpyridine. nih.gov To synthesize this compound, one could envision starting with 3-bromo-N-methoxypyridinium salt and introducing the isopropyl radical, although controlling the regioselectivity to the C-5 position would be a critical consideration.

Another approach involves the direct metallation of a pyridine derivative. For example, 2-isopropylpyridine (B1293918) can be successfully metallated using potassium diisopropylamide (KDA), followed by functionalization with various electrophiles. researchgate.net A strategy for this compound could start with 3-bromopyridine (B30812), which would be metallated at either the C-4 or C-2 position. Introducing the isopropyl group at the desired C-5 position via this route is not direct and would likely require a more complex, multi-step sequence involving protecting or directing groups.

Table 1: Comparison of Alkylation Approaches

| Method | Precursor | Reagents | Key Considerations |

|---|---|---|---|

| Vicarious Nucleophilic Substitution | 3-Bromo-5-nitropyridine | Isopropyl phenyl sulfone, KHMDS | Steric hindrance from the isopropyl group can inhibit the reaction. acs.org |

| Radical Alkylation | 3-Bromo-N-methoxypyridinium salt | Isopropyl iodide, triethylborane | Offers neutral reaction conditions but regioselectivity needs to be controlled. nih.gov |

| Metallation-Alkylation | 3-Bromopyridine | KDA, Isopropyl halide | Direct metallation at C-5 is unlikely; would require a multi-step strategy. researchgate.net |

Directed Bromination Protocols for Pyridine Scaffolds

Direct electrophilic bromination of pyridine is notoriously difficult, requiring harsh conditions such as high temperatures (often exceeding 300°C) and the use of oleum, which typically yields 3-bromopyridine. acs.orgresearchgate.net The introduction of an activating group is often necessary to achieve bromination under milder conditions and to direct the regioselectivity.

Starting with 3-isopropylpyridine, the isopropyl group, being an electron-donating group, would activate the pyridine ring towards electrophilic substitution. However, it directs incoming electrophiles to the ortho and para positions. In the case of 3-isopropylpyridine, this would direct bromination to the 2, 4, and 6 positions, not the desired 5-position.

To overcome this inherent reactivity, a directing group strategy can be employed. An electron-donating group, such as an amino group (-NH2), can be installed to enhance the nucleophilicity of specific positions on the pyridine ring. acs.org For example, introducing an amino group at the 2-position of a pyridine ring directs bromination selectively to the C5-position using reagents like N-bromosuccinimide (NBS). researchgate.net A potential synthetic route could therefore involve:

Synthesis of 3-isopropyl-2-aminopyridine.

Regioselective bromination at the 5-position to yield 2-amino-5-bromo-3-isopropylpyridine.

Removal of the 2-amino directing group via a diazotization-reduction sequence. researchgate.net

Recently, a sustainable electrochemical bromination protocol has been developed that utilizes inexpensive and safe bromide salts at room temperature, avoiding the need for harsh catalysts and oxidants. acs.orgresearchgate.net This method also relies on directing groups to control the regioselectivity, offering a greener alternative for synthesizing brominated pyridine derivatives. acs.orgnih.gov

Catalytic Synthesis Routes

Transition-metal catalysis offers powerful and versatile tools for the functionalization of pyridine rings, including the formation of carbon-carbon and carbon-halogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of halopyridines. The bromine atom in 3-bromopyridine derivatives serves as an excellent handle for introducing various substituents.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is a prime example. A synthetic strategy for this compound could involve the palladium-catalyzed coupling of 3,5-dibromopyridine (B18299) with an isopropylboronic acid derivative. This would require careful control of reaction conditions to achieve selective mono-alkylation. Alternatively, starting with 5-bromo-2-methylpyridin-3-amine, Suzuki coupling with various arylboronic acids has been shown to proceed efficiently. mdpi.com A similar strategy could be envisioned where 3,5-dibromopyridine is first functionalized at the 5-position with an isopropyl group, or a precursor, followed by further transformations.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is another powerful palladium-catalyzed transformation. scirp.org While not directly producing an isopropyl group, it demonstrates the utility of the C-Br bond in 3-bromopyridines for C-C bond formation. For instance, 2-amino-3-bromopyridines react with terminal alkynes in the presence of a palladium catalyst, PPh3, and CuI to give high yields of the corresponding 2-amino-3-alkynylpyridines. scirp.org

It is noteworthy that in some palladium-catalyzed reactions, a C-Br bond can remain intact while C-H activation occurs at another site. For example, the reaction of 5-bromo-N-methyl-2-pyridone with tert-butyl acrylate (B77674) resulted in olefination at a C-H position while leaving the C-Br bond available for subsequent functionalization. snnu.edu.cn

Table 2: Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction | Substrate Example | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh3)4, K3PO4 | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| Sonogashira Coupling | 2-Amino-3-bromopyridine | Pd(CF3COO)2, PPh3, CuI | 2-Amino-3-alkynylpyridine | scirp.org |

| C-H Olefination | 5-Bromo-N-methyl-2-pyridone | Pd(OAc)2, AgOAc | Olefinated 2-pyridone | snnu.edu.cn |

Exploration of Other Transition Metal Catalysis for C-Br Bond Transformations

Beyond palladium, other transition metals like nickel, copper, and iron are effective catalysts for transformations involving pyridine rings. These metals can offer different reactivity profiles, selectivities, and are often more cost-effective.

Nickel catalysts are known to promote challenging transformations. For example, terpyridine-nickel complexes can catalyze the reaction of C-Br bonds in gem-difluoropropargyl bromides with alkylzinc reagents. nih.gov This highlights nickel's ability to activate C-Br bonds, even in complex environments. A nickel-catalyzed cross-coupling could potentially be used to introduce the isopropyl group onto a 3,5-dibromopyridine scaffold.

Copper-catalyzed reactions are also widely used for C-N and C-C bond formation. The Chan-Lam and Ullmann couplings are classic examples that can be used to functionalize pyridines. beilstein-journals.org Copper(II) acetate (B1210297) has been used to catalyze the tandem reaction between a ketonic pyridine and benzylamine (B48309) to form imidazo[1,2-a]pyridines, demonstrating its utility in pyridine ring modifications. beilstein-journals.org

Manganese, iron, and cobalt complexes featuring terpyridine ligands have also been shown to catalyze C-C multiple bond hydrofunctionalization and cross-coupling reactions, taking advantage of the ligand's ability to stabilize low oxidation states of the metal. nih.gov

Novel Synthetic Pathways and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. This includes the use of flow chemistry, electrochemistry, and the design of atom-economical reactions.

Flow microreactor synthesis represents a significant advance, particularly for reactions that require cryogenic conditions in traditional batch processes. The generation of pyridyllithiums from dibromopyridines via Br/Li exchange, followed by reaction with electrophiles, can be performed in a flow system without the need for temperatures as low as -78°C. researchgate.net This approach allows for rapid and efficient synthesis of disubstituted pyridines with enhanced temperature control and safety. A sequential introduction of two different electrophiles into a dibromopyridine could be adapted for a streamlined synthesis of this compound.

As mentioned previously, electrochemical methods provide a green alternative for the bromination of pyridines. acs.orgresearchgate.net Using bromide salts as the bromine source and avoiding toxic catalysts and harsh oxidants, this method is environmentally benign. acs.orgnih.gov The regioselectivity is controlled by directing groups, making it a viable strategy for the targeted synthesis of molecules like this compound.

The development of more atom-economic reactions, such as direct C-H functionalization, is another key area of green chemistry. While challenging for electron-deficient pyridines, methods are emerging. For instance, nickel/Lewis acid cooperative catalysis has been used for the direct C-4 selective addition of pyridine across alkenes and alkynes. researchgate.net Although this directs to the 4-position, it represents a move towards more efficient syntheses that avoid pre-functionalized starting materials.

Process Development and Optimization for Research-Scale Production

A common strategy involves the initial bromination of a pyridine precursor followed by the introduction of the isopropyl group, or vice-versa. The development and optimization of such processes draw from established methodologies for pyridine functionalization.

One potential pathway begins with the bromination of the pyridine ring. The direct bromination of pyridine itself can be challenging due to the deactivation of the ring by the nitrogen atom. However, optimized conditions have been developed to achieve regioselective bromination at the 3-position. google.comgoogle.com For instance, the reaction of pyridine with bromine in the presence of a strong acid like sulfuric acid is a common method. google.com Process optimization for this step involves a systematic study of reaction temperature, time, and stoichiometry of the reagents.

Research findings indicate that controlling these parameters is key to achieving high yields. For example, in the synthesis of the parent 3-bromopyridine, optimal yields are obtained under specific conditions. While the direct bromination of 5-isopropylpyridine is not detailed in the provided literature, the principles from 3-bromopyridine synthesis are highly relevant for process development.

| Parameter | Condition | Yield (%) | Reference |

| Temperature | 130 °C | 70 | google.com |

| 135 °C | 72 | google.com | |

| 140 °C | - | google.com | |

| Reaction Time | 7 hours | 70 | google.com |

| 8 hours | 72 | google.com | |

| Molar Ratio (Br₂:Pyridine) | 3.7:1 | 72 | google.com |

| Sulfuric Acid Conc. | 95% | 72 | google.com |

| This table illustrates the optimization of reaction conditions for the synthesis of 3-bromopyridine, a key precursor or structural analog. The data is derived from patent literature detailing the process. google.com |

Another critical aspect of process development is the introduction of the isopropyl group. This can be accomplished through methods such as a three-component ring transformation (TCRT) or a Grignard reaction. acs.org The TCRT method, for example, allows for the construction of the substituted pyridine ring from acyclic precursors. In a study on the synthesis of 3-alkylated 5-nitropyridines, which are structurally analogous to this compound, researchers optimized the reaction by varying the aldehyde precursor. acs.org Using a bulkier aldehyde like isobutyraldehyde (B47883) (to introduce the isopropyl group) was found to prevent competitive self-condensation reactions, leading to a good yield of the desired product. acs.org

| R Group (Aldehyde) | Yield (%) | Notes | Reference |

| Methyl (from Propanal) | 52 | Competitive self-condensation of aldehyde observed. | acs.org |

| Isopropyl (from Isobutyraldehyde) | 71 | Self-condensation avoided due to bulkier aldehyde. | acs.org |

| Phenylmethyl (from Phenylacetaldehyde) | 47 | - | acs.org |

| tert-Butyl (from Pivaldehyde) | 29 | Lower yield due to steric hindrance. | acs.org |

| tert-Butyl (Microwave heating) | 68 | Microwave heating improved yield for sterically hindered aldehyde. | acs.org |

| This table shows the optimization of a three-component ring transformation for synthesizing 3-alkyl-5-nitropyridines. The yield varies significantly with the choice of aldehyde used to introduce the alkyl substituent at the 3-position. acs.org |

By systematically optimizing each of these synthetic steps—bromination and alkylation—a robust and efficient process for the research-scale production of this compound can be developed.

Chemical Transformations and Reactivity of 3 Bromo 5 Isopropylpyridine

Investigation of Nucleophilic Aromatic Substitution Reactions

The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack. benthambooks.com However, the 3-position is typically less reactive towards nucleophiles compared to the 2- and 4-positions unless specific reaction conditions or catalysts are employed. benthambooks.com In the case of 3-bromo-5-isopropylpyridine, the bromine atom can be displaced by strong nucleophiles under forcing conditions.

Recent studies have shown that related bromopyridines can undergo nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860) in DMF at elevated temperatures yields 3-bromo-5-methoxypyridine. chemicalbook.com This suggests that similar transformations could be applied to this compound, allowing for the introduction of various nucleophiles such as alkoxides, amines, and thiols at the 3-position. The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the ring before the bromide is eliminated. benthambooks.com

It is important to note that the presence of the isopropyl group, an electron-donating group, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted bromopyridine. However, the inherent electron deficiency of the pyridine ring still allows for these reactions to occur.

Electrophilic Aromatic Substitution and Controlled Functionalization

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. msu.edubyjus.com These reactions typically require harsh conditions and often result in low yields. msu.edu The positions most susceptible to electrophilic attack are the 3- and 5-positions. In this compound, the existing substituents direct incoming electrophiles.

The bromine atom is a deactivating but ortho-, para-directing group, while the isopropyl group is an activating and ortho-, para-directing group. This substitution pattern leads to complex regioselectivity. Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO2), typically using a mixture of nitric acid and sulfuric acid. byjus.com

Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid. byjus.com

Halogenation: Introduction of another halogen atom, which would likely be directed to the positions activated by the isopropyl group and not further deactivated by the existing bromine. byjus.com

A general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com

| Reaction Type | Reagent | Product |

| Nitration | HNO₃/H₂SO₄ | 3-Bromo-5-isopropyl-nitro-pyridine |

| Sulfonation | SO₃/H₂SO₄ | 3-Bromo-5-isopropyl-pyridine-sulfonic acid |

| Bromination | Br₂/FeBr₃ | Dibromo-5-isopropyl-pyridine |

This table presents potential electrophilic aromatic substitution reactions of this compound based on general principles of pyridine chemistry. The exact regiochemistry would need to be determined experimentally.

Advanced Cross-Coupling Chemistry for Diversification of the Pyridine Core

The bromine atom at the 3-position of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the pyridine core. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comrsc.org It is a widely used method for the synthesis of biaryl compounds. For example, reacting this compound with various arylboronic acids would yield 3-aryl-5-isopropylpyridines. mdpi.com

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net This method is effective for introducing alkynyl groups onto the pyridine ring.

Heck Coupling: This reaction involves the coupling of the bromopyridine with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst.

These cross-coupling reactions offer a modular approach to synthesizing a wide array of substituted pyridines with diverse functionalities, which are valuable intermediates in medicinal chemistry and materials science. mdpi.comuzh.ch

| Coupling Reaction | Reactant | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted pyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted pyridine |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Alkenyl-substituted pyridine |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand | Amino-substituted pyridine |

This table summarizes common cross-coupling reactions applicable to this compound.

Studies on Reaction Mechanisms and Kinetic Analysis

The mechanisms of the aforementioned reactions are well-established in the broader context of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form the anionic Meisenheimer intermediate. benthambooks.com

Electrophilic Aromatic Substitution (EAS): This reaction follows a two-step mechanism where the initial electrophilic attack on the aromatic ring is the slow, rate-determining step, forming a cationic Wheland intermediate. lumenlearning.com

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. vulcanchem.com

Detailed kinetic studies for this compound itself are not extensively reported in the available literature. However, kinetic analysis of similar systems, such as the oxidative addition of aryl halides to iridium complexes, indicates that the electronic properties of the substituents on the aromatic ring can significantly influence reaction rates. acs.org For instance, electron-withdrawing groups generally accelerate oxidative addition, a key step in many cross-coupling reactions.

Transformations Involving the Isopropyl Side Chain

The isopropyl group on the pyridine ring also offers opportunities for chemical modification, although these are generally less explored than reactions at the bromine position. The benzylic-like protons of the isopropyl group are susceptible to radical halogenation or oxidation under specific conditions.

For example, reaction with N-bromosuccinimide (NBS) under UV irradiation could potentially lead to bromination at the tertiary carbon of the isopropyl group, forming 3-bromo-5-(2-bromo-2-propyl)pyridine. This new halide could then be used in subsequent substitution or elimination reactions.

Oxidation of the isopropyl group could lead to the formation of a ketone (3-bromo-5-acetylpyridine) or, under more vigorous conditions, a carboxylic acid (3-bromo-5-carboxypyridine). These transformations would introduce new functional groups that could be further elaborated.

Synthesis of Complex Molecular Architectures and Hybrid Compounds

The dual reactivity of this compound, with a handle for cross-coupling at the 3-position and the potential for side-chain modification, makes it a valuable precursor for the synthesis of more complex molecules.

By employing sequential cross-coupling reactions, it is possible to build intricate molecular frameworks. For example, a Suzuki-Miyaura coupling could be performed at the 3-position, followed by a transformation of the isopropyl group. Alternatively, the isopropyl group could be modified first, followed by a cross-coupling reaction. This stepwise approach allows for the controlled construction of multifunctional pyridine derivatives.

This building block can be incorporated into larger structures, including those with potential applications in materials science or as ligands for metal complexes. The pyridine nitrogen itself can act as a ligand, and the substituents at the 3- and 5-positions can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes.

Applications in Medicinal Chemistry and Drug Discovery Research

3-Bromo-5-isopropylpyridine as a Key Intermediate and Building Block in Pharmaceutical Synthesis

The strategic placement of the bromo and isopropyl groups makes this compound a valuable intermediate in the synthesis of complex pharmaceutical compounds. The bromine atom at the 3-position is particularly amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling the construction of extensive and varied molecular libraries.

For instance, the synthesis of related substituted pyridines often serves as a blueprint for the potential applications of the this compound core. Halogenated pyridines are essential starting materials for creating more complex molecules. smolecule.commsesupplies.com A common synthetic strategy involves the reaction of a bromo-pyridine derivative with an organometallic reagent to form a new carbon-carbon bond. This approach is fundamental in building the core structures of many drugs. For example, the synthesis of 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-bromo-3-fluoropyridine was achieved using 5-bromo-2,3-difluoropyridine (B1283990) as a precursor in a high-temperature reaction. acs.org Similarly, a 5-isopropyl derivative was synthesized via a Suzuki-Miyaura reaction involving a 5-bromo precursor, highlighting a pathway where this compound could serve as a key starting material. acs.org

The isopropyl group at the 5-position provides a lipophilic anchor, which can be crucial for modulating a compound's solubility, membrane permeability, and binding affinity to hydrophobic pockets within biological targets. The versatility of the bromopyridine scaffold is further demonstrated in the synthesis of the antifungal agent oteseconazole, which starts from 2,5-dibromopyridine. mdpi.com Such established synthetic routes underscore the potential of this compound as a foundational element for the next generation of therapeutics.

Rational Design and Synthesis of Biologically Active Derivatives

The unique structure of this compound allows for the rational design of derivatives with specific biological activities. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding—a specific type of non-covalent interaction that can enhance binding affinity and selectivity. The isopropyl group contributes to van der Waals interactions and can be tailored to fit into specific hydrophobic regions of a target protein.

Substituted pyridines are prevalent in drugs targeting the central nervous system (CNS). The design of adenosine (B11128) receptor (AR) antagonists, which have potential as neuroprotective agents, often incorporates pyridine-based scaffolds. unifi.it For example, the introduction of lipophilic bromo-substituents on related phenyl-pyridine structures has led to the development of potent ligands for A1 and A2A adenosine receptors. unifi.it

The pyridine ring is a key feature in many antimicrobial and anticancer agents. cymitquimica.com While direct studies on this compound are emerging, research on analogous compounds highlights the potential of this scaffold. For example, derivatives of the closely related 2-Chloro-5-isopropylpyridine have been shown to possess antimicrobial activity against various bacteria and exhibit potential as anticancer agents by inducing apoptosis in cancer cell lines.

Furthermore, research into 3-bromopyruvate (B3434600) has established its role as an anticancer and antimicrobial agent that targets the metabolism of cancer cells. nih.gov While structurally different, this demonstrates the utility of the bromo-substituent in designing cytotoxic agents. In other research, new 1,2,4-triazole (B32235) analogs containing a 3-bromophenyl group were synthesized and showed significant anticancer activity against a CNS cancer cell line, SNB-75. mdpi.com The study identified a lead compound with a 2,6-dimethyl substitution that demonstrated promising anticancer effects. mdpi.com Similarly, derivatives of 2-Amino-5-bromo-N-isopropyl-pyridine-3-carboxamide have been noted for their potential antimicrobial properties. These findings collectively suggest that derivatives of this compound are promising candidates for the development of new antimicrobial and anticancer therapies.

Development of Agents Targeting the Central Nervous System

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing lead compounds in drug discovery. The this compound scaffold is well-suited for such investigations. The reactivity of the bromine atom allows for the systematic introduction of different functional groups at the 3-position, enabling a thorough exploration of how these changes affect biological activity.

For example, in studies of related pyridine derivatives, the position of substituents has been shown to be critical. The shift of an isopropyl group from position 5 to position 3 in a 2-chloropyridine (B119429) structure significantly alters the steric hindrance and electronic distribution of the molecule, thereby impacting its biological function. In the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase (DHODH), a combination of 3-fluoro and 5-bromo substituents on a pyridine ring resulted in a synergistic improvement in antiviral activity compared to the monosubstituted parent compounds. acs.org

Furthermore, SAR studies on antifungal agents have shown that replacing a trifluoroethyl ether with a chloro group can decrease inhibitory activity, demonstrating the fine-tuning possible through halogen substitution. mdpi.com These examples underscore how systematic modifications to the this compound core can elucidate key interactions with biological targets and guide the optimization of drug candidates. unipv.itvulcanchem.com

Ligand Design and Receptor Binding Investigations

The design of selective ligands for specific biological receptors is a primary goal of medicinal chemistry. The structural features of this compound make it an attractive scaffold for ligand design. Computational methods, such as molecular docking and molecular dynamics, are often employed to predict how derivatives of this compound might interact with a receptor's binding site. nih.gov

Studies on related compounds provide insight into this process. For instance, in the design of anticancer agents targeting tubulin, halogen bond interactions were observed to be a significant contributor to the binding affinity. mdpi.com Similarly, in the development of KRASG12C inhibitors, a cryptic pocket on the protein surface was exploited, with different parts of the ligand, including a pyridine core, occupying specific allosteric sites. acs.org These investigations highlight the sophisticated approaches used to design potent and selective ligands, and they provide a clear framework for how this compound can be utilized as a scaffold to create new molecules with high affinity and specificity for their intended biological targets.

Contributions to Materials Science and Advanced Functional Materials Research

Utilization in Organic Electronic Device Development

While direct integration of 3-Bromo-5-isopropylpyridine into final device structures is not extensively documented, its role as a precursor for organic semiconductors is significant. Brominated heterocyclic compounds are fundamental building blocks for creating larger π-conjugated systems, which form the active layers in many organic electronic devices. The bromine atom on the pyridine (B92270) ring serves as a reactive handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings.

This synthetic versatility allows for the incorporation of the isopropyl-substituted pyridine moiety into a variety of molecular architectures. Organic semiconductors based on thiophene, for example, have seen wide study and application in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com By analogy, this compound can be used to synthesize novel semiconducting polymers and small molecules where the pyridine nitrogen and isopropyl group can modulate the material's electronic properties, solubility, and thin-film morphology. The electron-deficient nature of the pyridine ring, modified by the electron-donating isopropyl group, can be used to fine-tune the energy levels (HOMO/LUMO) of the resulting semiconductor, a critical factor in optimizing device performance. Vendor catalogs often categorize related brominated pyridine derivatives under "Electronic Materials," underscoring their importance in this field. bldpharm.combldpharm.com

Integration into Sensor Technologies and Optoelectronic Devices

The functional groups of this compound make it a promising candidate for the development of chemosensors and optoelectronic components. The pyridine nitrogen atom, with its lone pair of electrons, can act as a binding site for metal ions and other analytes. researchgate.net This interaction can perturb the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a shift in absorption or an enhancement or quenching of fluorescence. This principle is the foundation for many fluorescent chemosensors. rsc.org

Furthermore, materials derived from halogenated phenylpyridines have been successfully employed to detect nitroaromatic compounds, which are common environmental pollutants and explosives. acs.org By using this compound as a building block, it is possible to design larger, more complex sensor molecules. The bromine atom allows for further functionalization to tailor the sensor's selectivity and sensitivity, while the isopropyl group can influence its solubility and solid-state packing, which are crucial for fabricating sensor devices.

Role in the Design of Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgresearchgate.net This effect is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. Pyridine-containing molecules have been successfully utilized as platforms for creating new luminogens with AIE characteristics, known as AIEgens. researchgate.netresearchgate.net

The potential of this compound derivatives in this area is significant, as evidenced by chemical suppliers who list related compounds like 3-Bromo-5-isopropylpyridin-2-amine specifically under the category of "Aggregation-Induced Emission" materials. bldpharm.com The substitution pattern of the pyridine ring is crucial for tuning AIE properties. The introduction of substituents like the isopropyl group can influence the molecule's conformation and how it packs in the solid state, directly impacting the restriction of intramolecular motion and, consequently, the emission intensity. researchgate.net The bromine atom provides a convenient site for further synthetic modification, allowing for the attachment of other functional groups to create AIEgens with tailored properties for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. rsc.org

Table 1: Key Functional Groups of this compound and Their Relevance in Materials Synthesis

| Functional Group | Position | Role in Materials Science | Potential Applications |

| Bromine Atom | 3 | Reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Heck). ambeed.com | Synthesis of conjugated polymers, organic semiconductors, and complex molecular scaffolds. |

| Pyridine Nitrogen | 1 | Lewis basic site for coordination with metal ions; can be protonated or alkylated. researchgate.netweizmann.ac.ilrsc.org | Ligand for MOFs, active site in sensors, building block for AIEgens and COFs. |

| Isopropyl Group | 5 | Bulky, electron-donating alkyl group. | Influences solubility, tunes electronic properties, and controls solid-state packing/morphology. |

Application as Monomers and Ligands for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks—metal nodes and organic linkers for MOFs, and purely organic monomers for COFs. The pyridine moiety is a highly effective ligand in the construction of MOFs due to the ability of its nitrogen atom to coordinate strongly with a wide variety of metal ions. weizmann.ac.ilresearchgate.netresearchgate.net

This compound and its derivatives are excellent candidates for use as building blocks in these frameworks. Chemical suppliers explicitly list related compounds as "Organic monomer of COF" and "MOF Ligands". bldpharm.combldpharm.com In the context of MOFs, the pyridine nitrogen can act as the coordinating site. The isopropyl group, being relatively bulky and non-polar, would project into the pores of the resulting framework, influencing the pore size and creating a more hydrophobic (water-repelling) internal environment. This can be advantageous for applications involving the selective adsorption of organic molecules.

For COF synthesis, the bromine atom is the key functional group. It can undergo coupling reactions, such as Yamamoto or Suzuki coupling, with other monomers to form the robust, covalently linked, porous network. The geometry of the 3,5-disubstituted pyridine core would dictate the topology of the resulting framework.

Table 2: Related Pyridine Compounds and Their Documented Roles in Materials Science

| Compound | Application Area | Reference |

| 3-Bromo-5-isopropylpyridin-2-amine | Aggregation-Induced Emission, COF Monomer | bldpharm.com |

| Pyridine-3,5-dicarboxylic acid | Metal-Organic Frameworks (MOFs) | d-nb.info |

| 4-(3,5-Dibromophenyl)-2,3,5,6-tetrafluoropyridine | Polymer Synthesis | acs.org |

| N-methyl-4-((5-bromopyridin-2-yl)amino)-substituted maleimide | Aggregation-Induced Emission (AIE) | researchgate.net |

| Tetrahedral Pyridine Ligands | Metal-Organic Frameworks (MOFs) | weizmann.ac.ilresearchgate.net |

Exploration in Polymer Science and Hybrid Materials

The synthesis of advanced polymers with tailored properties is a cornerstone of materials science. The dual functionality of this compound—a polymerizable handle (the bromine atom) and a site for metal coordination (the pyridine nitrogen)—makes it a versatile monomer.

It can be used in step-growth polymerization via transition-metal-catalyzed cross-coupling reactions to produce well-defined conjugated polymers. acs.org For instance, the polymerization of a dibromophenyl-substituted pyridine has been demonstrated to yield a novel polymer. acs.org Incorporating the 3-isopropylpyridine unit into a polymer backbone would affect the polymer's solubility, processability, and electronic properties. The isopropyl groups could enhance solubility in common organic solvents, while the pyridine units would introduce sites for post-polymerization modification, such as quaternization or metal coordination.

The ability of the pyridine nitrogen to bind to metal ions also opens the door to the creation of organic-inorganic hybrid materials. weizmann.ac.il Polymers containing the 3-isopropylpyridine moiety could be used to chelate metal catalysts, create polymer-based sensor arrays, or form the organic component in hybrid perovskite materials for solar cells.

Computational and Theoretical Studies on 3 Bromo 5 Isopropylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for modeling the electronic structure of 3-Bromo-5-isopropylpyridine. ias.ac.in These calculations provide a detailed picture of electron distribution, orbital energies, and other electronic descriptors that govern the molecule's reactivity.

The pyridine (B92270) ring's electronic nature is significantly influenced by the nitrogen heteroatom, which is more electronegative than carbon, leading to a general decrease in electron density around the ring compared to benzene (B151609). benthambooks.com In this compound, this effect is modulated by the substituents. The bromine atom at the 3-position acts as an electron-withdrawing group through induction, while the isopropyl group at the 5-position is a weak electron-donating group. DFT studies on substituted pyridines show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. ias.ac.in The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For pyridine systems, the distribution of electron density generally follows the order of position 4 > 2 > 3, making the 3-position less susceptible to standard nucleophilic attack. benthambooks.com The presence of the halogen at this position, however, makes it a site for reactions like metal-catalyzed cross-coupling. Computational methods can precisely quantify these effects, predicting molecular properties such as the dipole moment and the nucleophilicity index, which are crucial for forecasting the molecule's behavior in chemical reactions. ias.ac.inbenthambooks.com

Table 1: Predicted Electronic Properties of this compound (Illustrative) Calculated using DFT at the B3LYP/6-311G+(d,p) level of theory, based on methodologies for substituted pyridines. ias.ac.in

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~1.9 D | Influences solubility and intermolecular interactions. benthambooks.com |

| Nucleophilicity Index (N) | ~2.5 eV | Quantifies the nucleophilic character of the molecule. ias.ac.in |

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of this compound over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of how the molecule behaves in different environments, such as in solution or when interacting with a biological target.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation Illustrative data based on standard MD simulation protocols for small organic molecules in a biological context. nih.gov

| Parameter | Description | Illustrative Finding |

| Torsional Energy Barrier | The energy required to rotate the C-C bond connecting the isopropyl group to the pyridine ring. | A relatively low barrier of ~4-6 kcal/mol, suggesting significant rotational freedom at room temperature. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to a solvent. | The isopropyl group contributes significantly to the non-polar SASA, influencing lipophilicity. |

| Radial Distribution Function | Describes the probability of finding a solvent molecule (e.g., water) at a certain distance from the molecule. | Indicates the formation of a structured solvation shell around the polar nitrogen atom. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the average deviation of each atom from its mean position over time. | Higher RMSF values for the hydrogen atoms of the methyl groups, indicating high flexibility. |

Prediction of Regioselectivity and Mechanistic Pathways

Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions, which is the preference for bond-making or bond-breaking at one position over all other possible positions. For this compound, theoretical calculations can explain and predict the outcomes of various transformations.

As established by electronic structure calculations, the pyridine ring is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. When such reactions do occur, computational modeling of the transition states for substitution at different positions can predict the most likely product. For nucleophilic aromatic substitution, the 2-, 4-, and 6-positions are electronically favored for attack due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer-like complex). benthambooks.com Therefore, direct substitution of the bromine at the 3-position by a nucleophile is computationally predicted to be unfavorable under standard conditions.

However, the C-Br bond at the 3-position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies can model the entire catalytic cycle for these reactions, including the oxidative addition of the palladium catalyst to the C-Br bond, transmetalation, and reductive elimination. yorku.ca These models help in understanding the reaction mechanism and in optimizing reaction conditions. They can also explain why certain side products might form, guiding the development of more selective and efficient synthetic methods. organic-chemistry.org

Table 3: Predicted Regioselectivity for Reactions of this compound

| Reaction Type | Predicted Major Outcome | Computational Rationale |

| Nucleophilic Aromatic Substitution | No reaction at C3-Br or C5-H. | High energy of the transition state for nucleophilic attack at the C3 and C5 positions. benthambooks.com |

| Electrophilic Aromatic Substitution | Substitution at C4 is least disfavored. | The C4 position is less deactivated by the ring nitrogen compared to C2/C6, and is activated by the isopropyl group. |

| Palladium-Catalyzed Cross-Coupling | Reaction at the C3-Br bond. | The C-Br bond is the most reactive site for oxidative addition by a low-valent metal catalyst. acs.org |

| Lithiation / Halogen-Metal Exchange | Exchange at the C3-Br bond. | The bromine atom directs the lithiation, creating a 3-pyridyl organometallic species. acs.org |

In Silico Screening and Drug Design Support

The structural motif of this compound serves as a valuable starting point for drug discovery programs, where in silico (computational) methods are used to design and screen potential drug candidates. These techniques accelerate the discovery process by prioritizing which compounds to synthesize and test, saving significant time and resources.

In a typical workflow, the this compound scaffold can be used in virtual screening campaigns. Large digital libraries containing millions of virtual compounds can be filtered based on physicochemical properties calculated for this core structure, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The bromo- and isopropyl- groups offer distinct vectors for chemical modification to build a focused library of derivatives.

Furthermore, molecular docking is a key in silico technique where derivatives of this compound would be computationally placed into the three-dimensional structure of a biological target, such as an enzyme or receptor. nih.gov The program calculates a "docking score," which estimates the binding affinity, and predicts the binding mode, showing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. uniba.it This information is invaluable for structure-activity relationship (SAR) studies and for lead optimization, where chemists systematically modify the molecule to improve its potency and selectivity. uniba.itnih.gov

Table 4: Hypothetical In Silico Drug Design Workflow Using this compound

| Step | Description | Application to this compound |

| 1. Scaffold Selection | Choosing a core structure for derivatization. | The this compound core is selected for its specific steric and electronic properties. |

| 2. Virtual Library Generation | Creating a large set of virtual derivatives. | The bromine is replaced with various groups via simulated cross-coupling reactions; the isopropyl group might be modified to alter lipophilicity. |

| 3. Property Filtering | Screening the library for drug-like properties (e.g., Lipinski's Rule of Five). | Compounds with poor predicted absorption, distribution, metabolism, and excretion (ADME) properties are removed. |

| 4. Molecular Docking | Docking the filtered library into a target protein. | Derivatives are scored based on their predicted binding affinity to a target like a kinase or GPCR. nih.gov |

| 5. Hit Prioritization & Optimization | Selecting the most promising virtual hits for synthesis. | Top-scoring compounds are analyzed for their binding mode, and further in silico modifications are made to enhance interactions and potency. uniba.it |

Advanced Analytical Methodologies for 3 Bromo 5 Isopropylpyridine Research

Spectroscopic Techniques for Characterization of Reaction Products and Intermediates (e.g., advanced NMR, FTIR, Raman)

Spectroscopy is a cornerstone for the structural characterization of organic molecules like 3-Bromo-5-isopropylpyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy offer detailed insights into the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H and ¹³C NMR, is arguably the most powerful tool for elucidating the structure of this compound and its reaction intermediates. chemrxiv.org It provides precise information about the chemical environment of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isopropyl group. The protons at positions 2, 4, and 6 of the pyridine ring would appear as unique signals, with their chemical shifts and coupling patterns confirming the substitution pattern. The isopropyl group would exhibit a characteristic septet for the CH proton and a doublet for the two methyl (CH₃) groups.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. chemrxiv.org The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the bromine substituent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C2-H | ~8.5 | C2: ~150 |

| C4-H | ~7.8 | C3: ~122 (C-Br) |

| C6-H | ~8.6 | C4: ~140 |

| Isopropyl CH | ~3.0 (septet) | C5: ~152 |

| Isopropyl CH₃ | ~1.3 (doublet) | C6: ~148 |

| Isopropyl CH: ~34 | ||

| Isopropyl CH₃: ~23 |

Note: These are approximate values based on data for similar substituted pyridines. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, the FTIR spectrum would display characteristic absorption bands. The NIST database for the closely related 3-Bromopyridine (B30812) shows key stretches that would also be present, with modifications, in the spectrum of this compound. nist.gov

Key vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the isopropyl group, appearing just below 3000 cm⁻¹.

C=N and C=C ring stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring. mdpi.com

C-Br stretching: A strong absorption in the lower frequency region of the spectrum, typically between 600-500 cm⁻¹.

Raman Spectroscopy Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in FTIR, such as certain C-C and C-Br bonds. It can be a valuable tool for differentiating between isomers and studying the skeletal vibrations of the pyridine ring, providing a more complete picture of the molecular structure.

Mass Spectrometry for High-Resolution Analysis and Fragmentation Pathway Studies (e.g., LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. researchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS are essential for analyzing reaction products. amazonaws.combldpharm.com

High-Resolution Analysis For this compound (C₈H₁₀BrN), HRMS can confirm the molecular formula by measuring its exact mass. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. acs.org

Fragmentation Pathway Studies Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions and induce fragmentation. researchgate.net Studying these fragmentation patterns provides structural information. For this compound, likely fragmentation pathways include:

Loss of a methyl group: [M - CH₃]⁺

Loss of the isopropyl group: [M - C₃H₇]⁺

Loss of the bromine atom: [M - Br]⁺

Cleavage of the pyridine ring: Leading to smaller charged fragments.

Table 2: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry

| Fragment | Description | Predicted m/z |

| [C₈H₁₀BrN]⁺ | Molecular Ion ([M]⁺) | 199/201 |

| [C₇H₇BrN]⁺ | Loss of a methyl radical (•CH₃) | 184/186 |

| [C₅H₄BrN]⁺ | Loss of a propyl radical (•C₃H₇) | 157/159 |

| [C₈H₁₀N]⁺ | Loss of a bromine radical (•Br) | 120 |

| [C₃H₇]⁺ | Isopropyl cation | 43 |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br/⁸¹Br).

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS for complex mixtures)

Chromatography is fundamental for separating components of a mixture, making it indispensable for assessing the purity of this compound and for monitoring the progress of chemical reactions. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds. frontiersin.org For this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed. acs.org A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would effectively separate the target compound from impurities. Purity is typically assessed using a UV detector, as the pyridine ring is strongly UV-active.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.com It is ideal for analyzing volatile and thermally stable compounds like this compound and is frequently used to monitor reaction progress by analyzing small aliquots of the reaction mixture over time. acs.org The gas chromatogram indicates the relative amounts of reactants, intermediates, and products, while the mass spectrometer confirms their identity. researchgate.net

Table 3: General Chromatographic Conditions for Analysis of Substituted Pyridines

| Technique | Parameter | Typical Condition |

| HPLC | Column | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient of Acetonitrile/Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~260 nm | |

| GC-MS | Column | Capillary column (e.g., HP-5ms), 30 m x 0.25 mm |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | Temperature gradient (e.g., 80 °C to 250 °C) | |

| MS Detector | Electron Ionization (EI), 70 eV |

X-ray Crystallography for Absolute Structure Determination of Novel Derivatives

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, the technique is invaluable for characterizing novel, solid derivatives synthesized from it. bohrium.com

This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering unequivocal proof of molecular connectivity and stereochemistry. acs.org In studies involving the synthesis of new pyridine derivatives, single-crystal X-ray diffraction is often the final step in structural elucidation, confirming the outcome of a reaction pathway. bohrium.comacs.org For example, if this compound were used in a Suzuki coupling reaction, X-ray crystallography could confirm the structure of the resulting biaryl product, including the orientation of the two aromatic rings relative to each other. bohrium.com

Table 4: Example Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Example Value |

| Compound | 2-bromo-6-(2-bromophenyl)pyridine bohrium.com |

| Crystal system | Monoclinic bohrium.com |

| Space group | P2₁/n bohrium.com |

| Unit cell dimensions | a = 10.0 Å, b = 8.5 Å, c = 12.5 Å, β = 110° |

| Resolution | 0.75 Å |

Note: Data is illustrative and based on published structures of similar compounds. bohrium.com

Future Prospects and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of substituted pyridines like 3-Bromo-5-isopropylpyridine are poised for significant advancements through the adoption of flow chemistry and automated synthesis platforms. chemanager-online.comdrugdiscoverytrends.com These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the ability to rapidly generate libraries of compounds for screening. chemanager-online.comrsc.org

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, is particularly advantageous for reactions involving organometallic intermediates, which are often required for functionalizing the pyridine (B92270) ring. researchgate.net For instance, bromine-lithium exchange on this compound to generate a reactive pyridyllithium species can be performed with high efficiency and safety in a flow microreactor, avoiding the cryogenic conditions typically required in batch processes. researchgate.net This reactive intermediate can then be immediately combined with a stream of an electrophile to generate a diverse range of disubstituted pyridine products.

Automated synthesis platforms, integrated with flow reactors, can systematically vary starting materials, reagents, and reaction conditions. drugdiscoverytrends.comrsc.org This allows for the rapid optimization of reaction conditions and the creation of extensive compound libraries based on the this compound scaffold. drugdiscoverytrends.com A stopped-flow approach can also be utilized for accelerated reaction optimization, minimizing reagent consumption while generating large datasets for analysis. rsc.org

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Derivatization

| Feature | Conventional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Difficult, potential for hotspots | Precise and efficient |

| Safety | Handling of unstable intermediates can be hazardous | Unstable intermediates are generated and consumed in situ, minimizing risk |

| Scalability | Often requires re-optimization | Scaled by running the system for a longer duration ("numbering-up") |

| Library Generation | Slow, sequential process | Rapid, parallel, or sequential synthesis of many compounds |

| Reagent Consumption | Higher, especially during optimization | Minimal, ideal for screening and discovery phases |

The integration of these automated systems can accelerate the discovery of new derivatives with desirable properties by efficiently exploring a vast chemical space. chemanager-online.comdrugdiscoverytrends.com

Biocatalysis and Chemoenzymatic Approaches for Selective Transformations

Biocatalysis is emerging as a powerful tool for performing highly selective and environmentally benign chemical transformations. nih.gov Enzymes such as peroxygenases, alcohol dehydrogenases, and transaminases offer the potential for regio- and stereoselective functionalization of the this compound scaffold under mild conditions. nih.govroutledge.com

Recent research has demonstrated the capability of unspecific peroxygenases (UPOs) to hydroxylate various alkylpyridines. researchgate.net For example, the biocatalytic transformation of 3-isopropyl pyridine using a UPO has been shown to yield the corresponding tertiary alcohol. researchgate.net This suggests a promising chemoenzymatic route for the selective oxidation of the isopropyl group on this compound to introduce a hydroxyl group, a valuable handle for further synthetic modifications. The use of an in-situ hydrogen peroxide generation system, for instance with an alcohol oxidase, can improve the stability and efficiency of the peroxygenase. researchgate.net

Moreover, other classes of enzymes could be explored for transforming the this compound molecule:

Cytochrome P450 enzymes: Could be engineered to achieve selective C-H activation and oxidation at different positions on the pyridine ring or the isopropyl group.

Imine reductases (IREDs) and Reductive Aminases (RedAms): If the pyridine ring were to be reduced, these enzymes could be used for the asymmetric synthesis of chiral piperidine (B6355638) derivatives, which are common motifs in pharmaceuticals. nih.gov

Halogenases: Could potentially be used to introduce additional halogen atoms at specific positions, further diversifying the available derivatives.

These biocatalytic methods not only provide access to novel chemical structures that may be difficult to obtain through traditional chemistry but also align with the principles of green chemistry by reducing waste and avoiding harsh reagents. nih.gov

Expanding Applications in Agrochemical and Specialty Chemical Innovation

The structural motifs present in this compound—a halogenated pyridine core—are prevalent in a wide range of biologically active compounds, including agrochemicals. researchgate.net The bromine atom can serve as a leaving group in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the isopropyl group can influence lipophilicity and binding interactions with biological targets.

Future research will likely focus on using this compound as a key intermediate for the synthesis of novel pesticides. The pyridine ring is a well-established toxophore in many commercial insecticides and fungicides. By modifying the scaffold of this compound, it is possible to design and synthesize new candidate molecules with potentially improved efficacy, a different spectrum of activity, or a more favorable environmental profile.

In the realm of specialty chemicals, functionalized pyridines are used as building blocks for polymers, dyes, and electronic materials. google.com The reactivity of the bromine atom in this compound allows for its incorporation into more complex molecular architectures. For example, it could be used to synthesize monomers for functional polymers or as a core structure for developing new ligands for catalysis. tuwien.atweizmann.ac.il The unique substitution pattern could impart specific properties, such as thermal stability or solubility, to the resulting materials.

Table 2: Potential Applications Derived from this compound

| Application Area | Potential Role of this compound | Example of Target Molecules |

| Agrochemicals | Intermediate for novel insecticides, fungicides, or herbicides. myskinrecipes.comdntb.gov.ua | Pyridine-based crop protection agents |

| Specialty Chemicals | Monomer for functional polymers, precursor for dyes. google.com | Poly(pyridylvinylene)s, specialized ligands |

| Catalysis | Precursor for pincer ligands or other complex catalytic structures. tuwien.atweizmann.ac.il | Metal-pincer complexes for hydrogenation or dehydrogenation |

Machine Learning and Artificial Intelligence for Predictive Chemical Discovery

The vast amount of data generated through high-throughput synthesis and screening can be leveraged by machine learning (ML) and artificial intelligence (AI) to accelerate the discovery of new applications for this compound and its derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, or material properties of novel compounds based on their chemical structure. nih.govresearchgate.net

For instance, ML models can be trained on datasets of known agrochemicals or pharmaceuticals containing pyridine scaffolds. rsc.orgkneopen.com These trained models could then predict the potential bioactivity of a virtual library of compounds derived from this compound. nih.gov This in silico screening process can prioritize the synthesis of the most promising candidates, saving significant time and resources. rsc.orgnih.gov

Sustainable Synthesis and Circular Economy Principles in this compound Production

Future research into the production of this compound will increasingly focus on sustainability and the principles of a circular economy. This involves developing synthetic routes that are more atom-economical, use less hazardous reagents, reduce energy consumption, and minimize waste. u-tokyo.ac.jp

Key areas for sustainable synthesis include:

Catalytic C-H Functionalization: Instead of relying on multi-step sequences that install and then functionalize a bromine atom, direct C-H activation and bromination of 3-isopropylpyridine would be a more atom-economical approach. This avoids pre-functionalization steps and reduces waste.

Greener Solvents and Reagents: Research into replacing traditional organic solvents with greener alternatives, such as bio-based solvents or supercritical fluids, will be crucial. Similarly, exploring milder and more sustainable brominating agents can reduce the environmental impact of the synthesis.

Energy Efficiency: Utilizing flow chemistry can lead to better energy efficiency due to superior heat transfer. rsc.org Microwave-assisted synthesis is another avenue to explore for reducing reaction times and energy input.

Catalyst Recycling: For any catalytic steps used in the synthesis or derivatization of this compound, developing methods for catalyst recovery and reuse is essential for both economic and environmental sustainability.

Adopting circular economy principles might involve designing derivatives of this compound that are biodegradable or can be easily recycled back into valuable chemical feedstocks after their useful life, for example, in applications like polymers. weizmann.ac.il

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-5-isopropylpyridine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves regioselective bromination of 5-isopropylpyridine using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (e.g., 20°C). Yield optimization requires monitoring reaction time (e.g., 4 hours) and catalyst stoichiometry. For example, demonstrates 100% yield in analogous bromopyridine synthesis using NBS in DMF . Adjusting substituent electronic effects (e.g., isopropyl as an electron-donating group) can further enhance regioselectivity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns and functional groups.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (CHBrN, MW: 200.08 g/mol).

- Chromatography : HPLC or GC-MS to assess purity (≥95%, as noted in and ) .

Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow protocols for brominated pyridines:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ( ).

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Waste Disposal : Segregate halogenated waste for professional treatment to minimize environmental impact .

Advanced Research Questions

Q. How does the isopropyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The isopropyl group’s steric bulk and electron-donating nature can hinder or direct metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (e.g., DFT calculations) model transition states to predict regiochemical outcomes. highlights similar pyridine derivatives used in alkaloid synthesis, where substituents dictate cyclization pathways .

Q. What strategies resolve contradictory spectroscopic data, such as unexpected peaks in H NMR spectra?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping signals.

- Isotopic Labeling : Track bromine’s isotopic signature (e.g., Br vs. Br).

- Comparative Analysis : Cross-check with structurally analogous compounds (e.g., 3-Bromo-5-fluoropyridine in ) .

Q. How can computational chemistry predict the regioselectivity of further functionalization in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic sites. For instance, the 3-bromo group’s electron-withdrawing effect directs subsequent substitutions to the para or meta positions relative to the isopropyl group. ’s cyclization studies on pyridine derivatives provide empirical validation .

Data Contradiction and Validation

Q. What experimental approaches validate conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Contradictions may arise from varying impurity profiles or solvent systems. Validate via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.